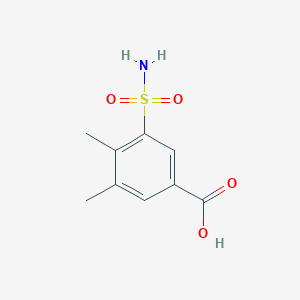

3,4-Dimethyl-5-sulfamoylbenzoic acid

Description

BenchChem offers high-quality 3,4-Dimethyl-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVOWIAQQEUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388156 | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62971-64-6 | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethyl-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an intricate dance between molecular structure and biological function. Within this complex choreography, certain chemical scaffolds emerge as privileged structures, offering a versatile foundation for the development of novel therapeutic agents. The sulfamoylbenzoic acid framework is one such scaffold, underpinning the activity of a range of clinically significant drugs. This guide focuses on a specific, yet under-documented, member of this family: 3,4-Dimethyl-5-sulfamoylbenzoic acid. While detailed experimental data for this particular molecule is not extensively available in the public domain, this document serves as a comprehensive technical guide by leveraging established principles of medicinal chemistry and drawing parallels from closely related analogues. We will explore its fundamental properties, postulate a robust synthetic pathway, and discuss its potential pharmacological applications based on the well-documented activities of the broader sulfamoylbenzoic acid class.

Section 1: Core Molecular Attributes of 3,4-Dimethyl-5-sulfamoylbenzoic Acid

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical properties of 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Chemical Identity

-

Chemical Name: 3,4-Dimethyl-5-sulfamoylbenzoic acid

-

Molecular Formula: C₉H₁₁NO₄S[5]

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Weight | 229.25 g/mol | Calculated from Molecular Formula |

| Monoisotopic Mass | 229.04088 Da | PubChem CID 2994209[5] |

| Appearance | Likely a white to off-white crystalline powder. | Based on similar benzoic acid derivatives.[6] |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and heated methanol. | General characteristic of benzoic acid derivatives.[7] |

| pKa | The carboxylic acid group will have an acidic pKa, likely in the range of 3-5. The sulfonamide proton is also weakly acidic. | Inferred from the functional groups present. |

| XlogP (predicted) | 0.7 | PubChemLite[5] |

Section 2: Synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic Acid: A Proposed Pathway

While a specific, detailed protocol for the synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic acid is not explicitly documented in readily accessible literature, a logical and efficient synthetic route can be designed based on well-established methodologies for the preparation of sulfamoylbenzoic acid derivatives. The most common approach involves the chlorosulfonylation of a corresponding benzoic acid, followed by amination.[8]

Retrosynthetic Analysis and Proposed Forward Synthesis

The key to synthesizing the target molecule is the introduction of the sulfamoyl group onto the 3,4-dimethylbenzoic acid backbone.

Caption: Retrosynthetic analysis of 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure and should be optimized for the specific substrate.

Step 1: Chlorosulfonylation of 3,4-Dimethylbenzoic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reagents: To the flask, add 3,4-dimethylbenzoic acid (1 equivalent). Cool the flask in an ice bath.

-

Reaction: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: The solid precipitate, 5-(chlorosulfonyl)-3,4-dimethylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amination of 5-(Chlorosulfonyl)-3,4-dimethylbenzoic Acid

-

Reaction Setup: In a separate flask, prepare a concentrated solution of ammonium hydroxide.

-

Reaction: Slowly add the crude 5-(chlorosulfonyl)-3,4-dimethylbenzoic acid from Step 1 to the ammonium hydroxide solution with stirring, keeping the temperature low with an ice bath.

-

Work-up: Stir the reaction mixture for several hours at room temperature.

-

Isolation and Purification: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Caption: Proposed two-step synthesis workflow for 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Section 3: Potential Pharmacological Significance and Therapeutic Applications

The sulfamoylbenzoic acid scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activity of 3,4-Dimethyl-5-sulfamoylbenzoic acid is not well-documented, its structural features suggest potential interactions with biological targets that are modulated by other members of this chemical class.

Diuretic and Antihypertensive Activity

Many sulfamoylbenzoic acid derivatives, most notably furosemide, act as potent loop diuretics by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. The core structure of 3,4-Dimethyl-5-sulfamoylbenzoic acid is consistent with the general pharmacophore for this class of diuretics.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors. These inhibitors have applications in treating glaucoma, epilepsy, and acute mountain sickness. It is plausible that 3,4-Dimethyl-5-sulfamoylbenzoic acid could exhibit inhibitory activity against various carbonic anhydrase isoforms.

Antimicrobial and Other Enzyme Inhibitory Activities

Recent research has highlighted the broad biological activities of sulfonylbenzoic acid derivatives, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[8][9] For instance, certain derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential in managing postprandial hyperglycemia.[10]

Caption: Potential biological targets and therapeutic applications of 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Section 4: Future Directions and Conclusion

3,4-Dimethyl-5-sulfamoylbenzoic acid represents an intriguing yet underexplored molecule within the medicinally significant class of sulfamoylbenzoic acids. This guide has provided its core identifiers and a reasoned, albeit theoretical, framework for its synthesis and potential biological activities. The true therapeutic potential of this compound remains to be unlocked through rigorous experimental validation.

Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route requires experimental verification and optimization. Full characterization of the final product using modern analytical techniques (NMR, MS, IR, etc.) is essential.

-

In Vitro Biological Screening: A comprehensive screening of 3,4-Dimethyl-5-sulfamoylbenzoic acid against a panel of relevant biological targets (e.g., carbonic anhydrases, Na-K-Cl cotransporter, various kinases and hydrolases) would provide crucial insights into its pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the dimethyl substitution pattern and the sulfonamide group would help in elucidating the SAR and identifying more potent and selective compounds.

References

-

Justia Patents. Liquid thermostable phosphoric acid esters for the fiber conditioning. [Link]

-

PubChem. Film formulation - Patent JP-WO2016117642-A1. [Link]

-

PubChemLite. 3,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S). [Link]

-

Advance Research Publications. US Patent No.11446644. [Link]

-

PubChem. Sterilizing compositions comprising phosphors for converting electromagnetic radiation to uvc radiation and methods for using the same - Patent US-2009130169-A1. [Link]

-

PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]

-

Howei Pharm. Cas List Page - 62971-64-6. [Link]

-

Molinstincts. Cas no 62971-64-6 (3,4-Dimethyl-5-sulfamoylbenzoic acid). [Link]

-

PubMed Central. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

-

PubMed Central. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. [Link]

-

PubMed. Soft Drugs VI. The Application of the Inactive Metabolite Approach for Design of Soft β-Blockers. [Link]

-

PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

-

ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ChEMBL: a large-scale bioactivity database for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - 3,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]

- 6. 3,4-Dimethylbenzoic acid | 619-04-5 [chemicalbook.com]

- 7. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patents.justia.com [patents.justia.com]

- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Crystallographic Characterization Framework: 3,4-Dimethyl-5-sulfamoylbenzoic Acid

The following guide serves as a comprehensive technical framework for the crystallographic characterization of 3,4-Dimethyl-5-sulfamoylbenzoic acid (CAS: 62971-64-6).

As of current public literature (Cambridge Structural Database - CSD, and major crystallographic journals), specific unit cell parameters for this exact isomer are not openly indexed. Therefore, this guide functions as a protocol-driven whitepaper . It synthesizes experimental methodologies for de novo characterization with predictive structural modeling based on the homologous series of sulfamoylbenzoic acids (e.g., 4-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid).

Executive Summary & Compound Profile

3,4-Dimethyl-5-sulfamoylbenzoic acid represents a critical scaffold in the synthesis of high-ceiling diuretics and carbonic anhydrase (CA) inhibitors. Structurally, it combines a hydrophilic sulfonamide/carboxylate head with a lipophilic dimethyl-substituted aromatic core.

-

Chemical Formula:

-

Molecular Weight: 229.25 g/mol

-

Key Functional Motifs:

-

Carboxylic Acid (

): Primary hydrogen bond donor/acceptor (Strong). -

Sulfonamide (

): Secondary hydrogen bond donor ( -

Ortho/Meta Methyls (

): Steric bulk inducing torsional strain, likely preventing planar stacking.

-

Experimental Methodology: Crystal Growth & Data Acquisition

To obtain high-resolution crystallographic data (

Solvent Screening & Recrystallization Protocol

The presence of the hydrophobic dimethyl group contrasts with the polar sulfamoyl moiety, requiring a biphasic solvent system for optimal single-crystal growth.

| Method | Solvent System (v/v) | Conditions | Target Crystal Habit |

| Slow Evaporation | Ethanol : Water (80:20) | Ambient Temp ( | Prismatic / Block |

| Vapor Diffusion | Methanol (Inner) / | Sealed chamber, | Plate / Needle |

| Cooling | Acetonitrile | Reflux | Monoclinic Prisms |

X-Ray Diffraction (XRD) Acquisition Parameters[1]

-

Radiation Source:

( -

Temperature: Data collection at 100 K is mandatory to freeze methyl group rotation (

disorder) and reduce thermal ellipsoids. -

Resolution: Target

or better to resolve

Structural Analysis: Predicted Lattice Architecture

In the absence of a direct CSD entry, we apply Crystal Engineering principles using the closest structural analogs: 4-sulfamoylbenzoic acid (CSD Ref: BAZYIH) and 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide intermediate).

Comparative Crystallographic Metrics (Benchmark Data)

The following table illustrates the expected lattice range for 3,4-dimethyl-5-sulfamoylbenzoic acid based on homologous trends.

| Parameter | 4-Sulfamoylbenzoic Acid (Analog) | 2,4-Dichloro-5-sulfamoylbenzoic Acid (Analog) | Predicted Range for Target |

| Crystal System | Triclinic | Monoclinic | Monoclinic / Triclinic |

| Space Group | |||

| Z (Molecules/Cell) | 2 | 4 | 4 |

| Density ( | ~1.58 g/cm³ | ~1.72 g/cm³ | 1.45 - 1.55 g/cm³ |

| Packing Motif | Planar Sheets | Corrugated Layers | Herringbone / Twisted Stack |

Note: The introduction of methyl groups at C3/C4 usually lowers the calculated density compared to chloro-analogs and disrupts planar sheet formation, favoring a "Herringbone" packing motif to accommodate the steric bulk.

Supramolecular Synthons & Hydrogen Bonding

The crystal lattice is governed by two competitive hydrogen-bonding synthons. The 3,4-dimethyl substitution will likely force the carboxylic acid out of the phenyl plane, affecting the dimer stability.

-

Homomeric Carboxylic Dimer

: The classic pairing of two carboxylic acid groups via -

Sulfonamide Catemers: The

group forms infinite chains or ladders via

Visualization: Characterization Workflow & Interaction Topology

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from crude synthesis to refined crystallographic model.

Caption: Figure 1. End-to-end workflow for the isolation and crystallographic determination of 3,4-dimethyl-5-sulfamoylbenzoic acid.

Predicted Hydrogen Bond Network

The 3,4-dimethyl steric clash suggests a specific topology where the sulfonamide and carboxylic acid motifs operate orthogonally.

Caption: Figure 2. Predicted supramolecular assembly showing the competition between the carboxylic acid dimer (strong) and sulfonamide catemer (weak).

Pharmaceutical Implications

Understanding the crystallography of this intermediate is vital for:

-

Polymorph Control: Sulfonamides are notorious for "disappearing polymorphs." The 3,4-dimethyl isomer likely has a metastable form driven by methyl rotation.

-

Solubility Profile: The high lattice energy provided by the dual H-bond network (COOH +

) typically results in low aqueous solubility, necessitating salt formation (e.g., Sodium salt) for bioavailability.

References

-

Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Entry: BAZYIH (4-Sulfamoylbenzoic acid). CCDC. [Link]

-

PubChem. (2024).[2][3] Compound Summary: 3,4-Dimethyl-5-sulfamoylbenzoic acid (CID 2994209). National Center for Biotechnology Information. [Link]

-

Hökelek, T., et al. (2018).[4] Crystal structure and Hirshfeld surface analysis of 4-sulfamoylbenzoic acid derivatives. Acta Crystallographica Section E. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3,4-Dimethyl-5-sulfamoylbenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of a specifically published protocol for this molecule, this application note details a robust, proposed two-step synthesis route starting from 3,4-Dimethylbenzoic acid. The protocol is grounded in well-established principles of electrophilic aromatic substitution and nucleophilic substitution reactions. Each step is accompanied by a detailed explanation of the underlying chemical principles, safety considerations, and methods for purification and characterization.

Introduction and Scientific Background

3,4-Dimethyl-5-sulfamoylbenzoic acid is an aromatic carboxylic acid featuring a sulfonamide moiety. The presence of these functional groups—a carboxylic acid and a sulfonamide—makes it a molecule of significant interest for pharmaceutical and materials science research. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the sulfonamide group is a well-known pharmacophore found in a wide array of therapeutic agents, including diuretics, antibacterials, and anticonvulsants.

The synthesis of this molecule is predicated on a two-step reaction sequence:

-

Chlorosulfonation: An electrophilic aromatic substitution reaction where 3,4-dimethylbenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

-

Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide.

The regioselectivity of the initial chlorosulfonation step is critical. The directing effects of the substituents on the aromatic ring—two activating methyl groups (ortho-, para-directing) and one deactivating carboxylic acid group (meta-directing)—favor the introduction of the electrophile at the C-5 position.

This document provides a detailed, step-by-step protocol for this proposed synthesis, designed to be a reliable guide for researchers.

Proposed Synthesis Workflow

The overall synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic acid.

Detailed Synthesis Protocols

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care.

-

Reactions involving chlorosulfonic acid produce hydrogen chloride gas, which is corrosive and toxic. Ensure proper gas scrubbing or venting.

Part 1: Chlorosulfonation of 3,4-Dimethylbenzoic Acid

Objective: To synthesize 3,4-dimethyl-5-(chlorosulfonyl)benzoic acid via electrophilic aromatic substitution.

Causality Behind Experimental Choices: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic reaction between the starting material and chlorosulfonic acid.[1][2] A significant excess of chlorosulfonic acid is used to serve as both the reagent and the solvent, driving the reaction to completion. The reaction mixture is then carefully quenched in ice water, which precipitates the product as the sulfonyl chloride is insoluble in the aqueous acidic medium, while the excess chlorosulfonic acid is hydrolyzed.[2]

Materials:

-

3,4-Dimethylbenzoic acid (C₉H₁₀O₂)

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filtration flask

Protocol:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution).

-

Place the flask in an ice-water bath and add 50 mL of chlorosulfonic acid (approx. 5 equivalents).

-

Slowly add 15.0 g (0.1 mol) of 3,4-dimethylbenzoic acid in small portions over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Prepare a beaker with 500 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas.

-

The product, 3,4-dimethyl-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid.

-

Stir the slurry for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield crude 3,4-dimethyl-5-(chlorosulfonyl)benzoic acid. This intermediate is often used directly in the next step without further purification due to its reactivity.

Part 2: Amination of 3,4-Dimethyl-5-(chlorosulfonyl)benzoic Acid

Objective: To convert the sulfonyl chloride intermediate into the final sulfonamide product.

Causality Behind Experimental Choices: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia. The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions. A concentrated aqueous solution of ammonia provides a high concentration of the nucleophile in a suitable medium. The final product is precipitated by acidification, which protonates the carboxylic acid group, rendering the molecule less soluble in the aqueous medium.

Materials:

-

Crude 3,4-dimethyl-5-(chlorosulfonyl)benzoic acid

-

Concentrated aqueous ammonia (NH₄OH, 28-30%)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Deionized water

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filtration flask

Protocol:

-

Prepare a beaker with 100 mL of concentrated aqueous ammonia and cool it in an ice bath to 0-5 °C.

-

Slowly add the crude, dried 3,4-dimethyl-5-(chlorosulfonyl)benzoic acid from Part 1 to the cold ammonia solution in small portions with continuous stirring.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Remove the ice bath and stir at room temperature for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly acidify it by adding concentrated hydrochloric acid until the pH is approximately 2.

-

A white precipitate of 3,4-Dimethyl-5-sulfamoylbenzoic acid will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3,4-Dimethyl-5-sulfamoylbenzoic acid.

-

Dry the purified product under vacuum.

Data Summary and Characterization

The following table summarizes the key reactants and expected products. Yields are hypothetical and will depend on experimental execution.

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles | Expected Yield |

| 3,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 15.0 g | 0.1 | - |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 50 mL | ~0.88 | - |

| 3,4-Dimethyl-5-(chlorosulfonyl)benzoic Acid | C₉H₉ClO₄S | 248.68 | - | - | 75-85% |

| 3,4-Dimethyl-5-sulfamoylbenzoic Acid | C₉H₁₁NO₄S | 229.25 | - | - | 80-90% (from sulfonyl chloride) |

Characterization: The final product should be characterized using standard analytical techniques:

-

Melting Point: To assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

-

FT-IR Spectroscopy: To identify the key functional groups (carboxylic acid OH, C=O; sulfonamide N-H, S=O).

-

Mass Spectrometry: To confirm the molecular weight.[3]

References

-

PubChem. 3,4-Dimethylbenzoic acid. [Link]

-

PubChemLite. 3,4-dimethyl-5-sulfamoylbenzoic acid (C9H11NO4S). [Link]

-

ResearchGate. How to carry out a sulfonation reaction?. [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

Application Note & Protocol: Strategic Sulfonylation of 3,4-Dimethylbenzoic Acid for Advanced Synthesis

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the sulfonylation of 3,4-dimethylbenzoic acid. We explore two primary strategic pathways: direct electrophilic chlorosulfonylation of the aromatic ring and a modern decarboxylative approach to generate versatile sulfonyl chloride intermediates. The document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, and discusses critical parameters for optimization and troubleshooting. The aim is to equip scientists with the foundational knowledge and practical instructions to leverage sulfonated 3,4-dimethylbenzoic acid derivatives in pharmaceutical and materials science research.

Introduction: The Significance of the Sulfonyl Moiety

The introduction of a sulfonyl group (—SO₂—) into an organic scaffold is a cornerstone of modern medicinal chemistry and materials science. Aryl sulfonic acids and their derivatives, particularly sulfonamides, are privileged structures found in a vast array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants.[1][2] The sulfonamide group (—SO₂NH—) is a key bioisostere for the amide linkage, offering similar geometry but with enhanced metabolic stability, an additional hydrogen bond acceptor, and modified polarity, which can lead to significant improvements in pharmacokinetic properties and target binding affinity.[3][4]

3,4-Dimethylbenzoic acid is a readily available aromatic scaffold featuring both activating (methyl) and deactivating (carboxylic acid) substituents.[5] Its functionalization via sulfonylation opens a gateway to a diverse library of novel compounds. This guide details the critical reaction conditions and strategic considerations for successfully synthesizing sulfonyl derivatives from this valuable starting material.

Mechanistic Foundation: Electrophilic Aromatic Sulfonylation (SEAr)

The sulfonylation of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[6] The process is initiated by a potent electrophile that attacks the electron-rich π-system of the benzene ring.

Key Mechanistic Steps:

-

Generation of the Electrophile: In reactions involving fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), sulfur trioxide (SO₃) is the primary electrophile.[7][8] Its electrophilicity can be further enhanced through protonation by the strong acid catalyst (H₂SO₄) to form HSO₃⁺.[9][10]

-

Nucleophilic Attack and Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11]

-

Restoration of Aromaticity: A weak base in the reaction mixture, such as HSO₄⁻ or water, abstracts a proton from the carbon atom bearing the new sulfonyl group. This deprotonation step restores the aromatic π-system, yielding the final aryl sulfonic acid product.[9][10]

A crucial feature of aromatic sulfonation is its reversibility. The reaction proceeds in concentrated, strong acidic conditions, while desulfonation can be achieved by heating the sulfonic acid in dilute aqueous acid.[1] This reversibility can be exploited strategically to protect or direct substitutions on an aromatic ring.

Strategic Pathways for Synthesis

Two primary strategies are presented for generating sulfonyl derivatives from 3,4-dimethylbenzoic acid. The choice of pathway depends on the desired final product and the required regioselectivity.

-

Pathway A: Direct Ring Chlorosulfonylation. This is the most direct method for introducing a sulfonyl chloride group onto the aromatic ring itself. The reaction of 3,4-dimethylbenzoic acid with an excess of chlorosulfonic acid (ClSO₃H) introduces a —SO₂Cl group. The position of substitution is governed by the directing effects of the existing methyl and carboxyl groups. The two activating methyl groups direct ortho/para, while the deactivating carboxyl group directs meta. The resulting product will likely be a specific regioisomer, which requires careful characterization.

-

Pathway B: Decarboxylative Sulfonylation. A more recent and powerful strategy involves the conversion of the carboxylic acid functional group directly into a sulfonyl chloride.[3] This innovative approach avoids ring substitution, preserving the original 3,4-dimethylphenyl core and yielding 3,4-dimethylbenzenesulfonyl chloride.[12] This intermediate is highly valuable as it can be coupled with a wide range of amines, alcohols, and other nucleophiles.

Experimental Protocols

Safety Precaution: These protocols involve highly corrosive and reactive chemicals such as chlorosulfonic acid. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions involving chlorosulfonic acid evolve large volumes of HCl gas and must be performed with adequate ventilation and consideration for gas scrubbing.

Protocol 1: Direct Chlorosulfonylation of 3,4-Dimethylbenzoic Acid

This protocol is adapted from established procedures for the chlorosulfonylation of activated aromatic compounds.[13]

Materials:

-

3,4-Dimethylbenzoic Acid

-

Chlorosulfonic Acid (ClSO₃H), freshly distilled recommended

-

Crushed Ice

-

Deionized Water

-

Dichloromethane (DCM) or Diethyl Ether for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice-water bath

Procedure:

-

In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Charge the flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 3,4-dimethylbenzoic acid (1.0 molar equivalent) in small portions to the stirred, cold chlorosulfonic acid over 30-45 minutes. Maintain the internal temperature below 15 °C to control the reaction rate and minimize side product formation.[13]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

To monitor completion, the cessation of HCl gas evolution can be a useful indicator.[13]

-

In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water.

-

CRITICAL STEP (QUENCHING): Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry in the fume hood. This step is highly exothermic and will generate a large volume of HCl gas.

-

The product, the carboxylic acid-substituted sulfonyl chloride, will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the crude product under vacuum. For further purification, recrystallization from a suitable solvent like dry benzene or a hexane/ethyl acetate mixture may be attempted, though care must be taken as sulfonyl chlorides can decompose in the presence of residual water upon heating.[13]

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol describes the coupling of the sulfonyl chloride synthesized in Protocol 1 with a representative amine (e.g., morpholine) to form a sulfonamide.[14][15][16]

Materials:

-

3,4-Dimethyl-x-(chlorosulfonyl)benzoic acid (from Protocol 1)

-

Morpholine (or other primary/secondary amine)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the crude or purified sulfonyl chloride (1.0 molar equivalent) in a suitable solvent like DCM or THF in a round-bottom flask.

-

Add the amine (e.g., morpholine, 1.1 molar equivalents) to the solution.

-

Add a base (e.g., triethylamine, 1.2 molar equivalents) to scavenge the HCl byproduct.[16] The reaction is typically exothermic; an ice bath can be used to maintain room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. Yields are highly substrate-dependent and require empirical optimization.

| Reaction Step | Key Reagents | Stoichiometry (Substrate:Reagent) | Temperature | Typical Time | Yield Range | Reference |

| Chlorosulfonylation | Chlorosulfonic Acid | 1 : 3-5 | 0 °C → 60 °C | 2-4 hours | 75-90% (crude) | [13] |

| Sulfonamide Formation | Amine, Triethylamine | 1 : 1.1 : 1.2 | 0 °C → RT | 1-4 hours | 60-95% | [15][16] |

Workflow Visualization

The following diagram illustrates the general workflow from the starting material to the final sulfonamide product via the direct chlorosulfonylation pathway.

Caption: General workflow for the synthesis of sulfonamides.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. All glassware must be thoroughly dried before use. The sulfonyl chloride intermediates are also moisture-sensitive and will hydrolyze back to the corresponding sulfonic acid. They should be used promptly or stored under anhydrous conditions.[13]

-

Temperature Control: The initial addition of the aromatic acid to chlorosulfonic acid is highly exothermic. Maintaining a low temperature is crucial to prevent charring and the formation of undesired side products.

-

Quenching: The workup step of pouring the reaction mixture into ice is extremely hazardous if not done slowly and with vigorous stirring in a proper fume hood.

-

Regiochemistry: For Pathway A, the precise location of the sulfonyl chloride group on the ring must be confirmed by analytical methods such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The combined directing effects of the substituents make the 5- and 6-positions the most likely sites for substitution.

-

Purification: Crude sulfonyl chlorides can be difficult to purify due to their reactivity. It is often more practical to use the crude material directly in the subsequent amination step, with purification being performed on the more stable final sulfonamide product.[13]

References

-

Journal of the American Chemical Society. (2011). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?. [Link]

-

National Institutes of Health (NIH). (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. [Link]

-

JoVE. (2023). Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Effect of Catalyst and on the sulfonation of aromatic compounds. [Link]

-

ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ACS Publications. (n.d.). The Use of Catalysts in the Sulfonation of Aromatic Compounds. [Link]

-

Khan Academy. (n.d.). Sulfonation (video). [Link]

-

MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

-

Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. [Link]

-

Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ChemRxiv. (n.d.). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzoic acid. [Link]

-

Scientific Research Publishing. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. [Link]

-

Scribd. (2018). Synthesis of Sulfonamide Derivatives. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride. [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

Sources

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene [jove.com]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

recrystallization methods for 3,4-Dimethyl-5-sulfamoylbenzoic acid purification

Application Note: Advanced Purification Protocols for 3,4-Dimethyl-5-sulfamoylbenzoic Acid

Introduction & Chemical Context

3,4-Dimethyl-5-sulfamoylbenzoic acid (CAS 62971-64-6) represents a critical scaffold in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors. Structurally, it combines a lipophilic dimethyl-substituted phenyl ring with two polar functionalities: a carboxylic acid and a sulfonamide moiety.

This amphoteric nature presents a unique purification challenge. The compound exhibits low solubility in cold water due to the hydrophobic methyl groups, yet possesses significant polarity at high temperatures or high pH. Successful purification requires a strategy that exploits these pH-dependent solubility switches to reject both organic (non-acidic) and inorganic (salt) impurities.

This guide details two complementary protocols:

-

Acid-Base Reprecipitation (The "Workhorse"): For bulk removal of gross impurities and isomers.

-

Thermal Recrystallization (The "Polishing"): For achieving >99.5% HPLC purity and defined crystal morphology.

Physicochemical Basis for Solvent Selection

The purification logic relies on the distinct pKa values of the functional groups:

-

Carboxylic Acid (COOH): pKa ~3.5–4.5. Ionizes readily in weak bases (NaHCO₃).

-

Sulfonamide (SO₂NH₂): pKa ~10. Ionizes only in strong bases (NaOH).

| Solvent System | Role | Mechanism |

| Dilute NaHCO₃ (aq) | Selective Dissolution | Solubilizes the carboxylate form; rejects non-acidic organic impurities (e.g., unreacted precursors). |

| Ethanol/Water (3:1) | Recrystallization | Exploits the steep solubility curve of the neutral molecule. High solubility at reflux; low at ambient. |

| Acetic Acid (Glacial) | Alternative Solvent | Useful for removing specific regioisomers if the aqueous alcohol method fails. |

Protocol A: Acid-Base Reprecipitation (Crude Purification)

Objective: To isolate the target compound from a crude reaction mixture, removing unreacted starting materials and non-acidic byproducts.

Reagents Required:

-

Sodium Bicarbonate (NaHCO₃), 5% w/v aqueous solution.

-

Hydrochloric Acid (HCl), 6N.

-

Activated Carbon (e.g., Darco G-60).

-

Celite 545 (filter aid).

Step-by-Step Methodology:

-

Dissolution:

-

Suspend the crude 3,4-Dimethyl-5-sulfamoylbenzoic acid in 5% NaHCO₃ solution (10 mL per gram of solid).

-

Scientific Insight: Using bicarbonate instead of hydroxide is crucial. NaOH would deprotonate the sulfonamide nitrogen (pKa ~10), potentially solubilizing weak acid impurities. Bicarbonate (pH ~8.5) selectively targets the carboxylic acid, leaving less acidic contaminants undissolved.

-

-

Clarification:

-

Stir the mixture for 30 minutes at room temperature.

-

If the solution is colored, add Activated Carbon (5% w/w relative to substrate) and stir for an additional 15 minutes.

-

Filter through a Celite pad to remove the carbon and any undissolved organic solids.

-

-

Precipitation:

-

Transfer the clear filtrate to a clean beaker.

-

Slowly add 6N HCl dropwise with vigorous stirring.

-

Critical Endpoint: Continue addition until the pH reaches 1–2. A thick white precipitate will form.

-

Note: Rapid acidification can trap impurities. Add acid slowly to allow crystal growth rather than amorphous crashing.

-

-

Isolation:

-

Cool the slurry to 0–5°C in an ice bath for 30 minutes to maximize yield.

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with cold water (3 x volumes) to remove residual salts (NaCl).

-

Protocol B: Thermal Recrystallization (High-Purity Polishing)

Objective: To refine the precipitated solid to pharmaceutical-grade purity (>99.5%) and remove trace isomers.

Reagents Required:

-

Ethanol (95% or Absolute).

-

Deionized Water.

Step-by-Step Methodology:

-

Saturation:

-

Place the wet cake from Protocol A into a round-bottom flask equipped with a reflux condenser.

-

Add Ethanol (5 mL per gram of dry solid equivalent).

-

Heat to reflux (approx. 78°C).

-

If solids remain, add more Ethanol in small increments (1 mL at a time) until a clear solution is obtained.

-

Safety: Ensure a magnetic stirrer is used to prevent bumping.

-

-

Anti-Solvent Addition:

-

While maintaining reflux, slowly add hot Deionized Water dropwise.

-

Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

-

Add a few drops of Ethanol to clear the solution again.

-

-

Controlled Cooling:

-

Remove the heat source and allow the flask to cool to room temperature undisturbed.

-

Mechanistic Insight: Rapid cooling locks in impurities. Slow cooling allows the crystal lattice to reject foreign molecules (purification by exclusion).

-

Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to complete crystallization.

-

-

Final Isolation:

-

Filter the crystalline product.

-

Wash with a cold 1:1 Ethanol/Water mixture (minimal volume).

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Process Visualization

Figure 1: Purification Logic Flow

Caption: Integrated workflow combining acid-base selectivity with thermal recrystallization for maximum purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Product separates as a liquid oil instead of crystals. | The melting point is depressed by impurities or solvent composition. Remedy: Reheat to dissolve, add more Ethanol (solvent), and seed with a pure crystal at the cloud point. |

| Low Yield | Product is too soluble in the mother liquor. | Too much Ethanol was used. Remedy: Concentrate the mother liquor by rotary evaporation and repeat cooling, or increase the water (anti-solvent) ratio in the next run. |

| Colored Product | Oxidation products or trace metal contamination. | Carbon treatment was insufficient. Remedy: Repeat the NaHCO₃ dissolution step with fresh activated carbon, heating gently to 40°C before filtration. |

References

-

BenchChem. (2025). Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. Retrieved from

- Feit, P. W. (1960). 2-Sulfamoylbenzoic acid esters. Journal of Medicinal Chemistry. (Foundational text on sulfamoylbenzoic acid solubility).

-

Sigma-Aldrich. (n.d.). Product Specification: 3,4-Dimethyl-5-sulfamoylbenzoic acid (CAS 62971-64-6).[1][2][3][4] Retrieved from

-

Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (Describes the acid-base precipitation logic for sulfamoylbenzoic acid analogs). Retrieved from

Sources

- 1. 2-Sulfamoylbenzoic acid (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 5-(chlorosulfonyl)-2-fluorobenzoic acid (37098-75-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. m.chem960.com [m.chem960.com]

- 4. 2-Sulfamoylbenzoic acid (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Accelerating Medicinal Chemistry: A Guide to Microwave-Assisted Synthesis Involving 3,4-Dimethyl-5-sulfamoylbenzoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The imperative in modern drug discovery is the rapid and efficient synthesis of novel chemical entities. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times and often improving yields compared to conventional heating methods.[1] This application note provides a comprehensive guide to leveraging MAOS for reactions involving 3,4-Dimethyl-5-sulfamoylbenzoic acid, a valuable building block in medicinal chemistry. We will explore the fundamental principles of microwave heating, present a detailed protocol for a representative amide coupling reaction, and discuss strategies for optimization and characterization. This guide is designed to empower researchers to integrate this powerful technique into their workflows, accelerating the discovery and development of new therapeutic agents.

The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

The Mechanism of Microwave Heating

Unlike conventional heating where heat is transferred inefficiently via conduction and convection from an external source, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[2][3] This process, known as dielectric heating, occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[2][4]

-

Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide. This collision and resistance to flow also generate heat efficiently.

This direct energy transfer allows for instantaneous and uniform heating, avoiding the wall effects and temperature gradients common in conventional methods.[2]

Key Advantages Over Conventional Heating

The adoption of MAOS in pharmaceutical and research laboratories is driven by several compelling advantages:[1]

-

Drastic Reduction in Reaction Time: Reactions that take hours or even days to complete using traditional reflux can often be accomplished in minutes with microwave irradiation.[1]

-

Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5]

-

Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility between experiments.[1]

-

Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents like water or ethanol, reducing the reliance on hazardous materials.[3] The energy efficiency of direct heating further contributes to its green credentials.[3]

3,4-Dimethyl-5-sulfamoylbenzoic Acid: A Versatile Scaffold

3,4-Dimethyl-5-sulfamoylbenzoic acid is a substituted benzoic acid derivative featuring two key functional groups ripe for chemical modification: a carboxylic acid and a sulfonamide. Its structure is of significant interest in medicinal chemistry as the sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, most notably in selective COX-II inhibitors like Celecoxib.[6] The ability to rapidly diversify this scaffold by modifying the carboxylic acid group makes it an attractive starting point for building libraries of potential drug candidates.

Application Protocol: Microwave-Assisted Amide Coupling

This section details a representative protocol for the synthesis of an N-aryl amide derivative of 3,4-Dimethyl-5-sulfamoylbenzoic acid. Amide bond formation is one of the most critical reactions in pharmaceutical development.

Objective: To synthesize N-(4-methoxyphenyl)-3,4-dimethyl-5-sulfamoylbenzamide via a microwave-assisted coupling reaction.

Reaction Scheme: Image of the chemical reaction: 3,4-Dimethyl-5-sulfamoylbenzoic acid reacts with 4-methoxyaniline, facilitated by HATU and DIPEA in DMF, under microwave irradiation to yield N-(4-methoxyphenyl)-3,4-dimethyl-5-sulfamoylbenzamide.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 3,4-Dimethyl-5-sulfamoylbenzoic acid | Single-mode microwave synthesizer |

| 4-Methoxyaniline | 10 mL pressure-rated microwave reaction vials |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Magnetic stir bars |

| DIPEA (N,N-Diisopropylethylamine) | Analytical balance |

| DMF (N,N-Dimethylformamide), anhydrous | Syringes for liquid handling |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| 1M Hydrochloric acid (HCl) | Flash chromatography system |

| Saturated sodium bicarbonate (NaHCO₃) solution | HPLC, LC-MS, and NMR for analysis |

| Brine | |

| Anhydrous magnesium sulfate (MgSO₄) |

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-Dimethyl-5-sulfamoylbenzoic acid (1.0 mmol, 229 mg).

-

Add HATU (1.1 mmol, 418 mg).

-

Add 4-methoxyaniline (1.0 mmol, 123 mg).

-

Add anhydrous DMF (4 mL) to dissolve the solids.

-

-

Microwave Reactor Setup & Execution:

-

Add DIPEA (2.5 mmol, 0.44 mL) to the reaction mixture.

-

Securely cap the reaction vial.

-

Place the vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 100 °C (use ramp-time of 2 minutes)

-

Hold Time: 10 minutes

-

Power: 50-100 W (variable power to maintain temperature)

-

Stirring: High

-

-

-

Reaction Work-up and Product Isolation:

-

After the reaction is complete, allow the vial to cool to room temperature (assisted by compressed air if available).

-

Pour the reaction mixture into a separatory funnel containing 50 mL of EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

-

-

Characterization:

-

LC-MS: Confirm the molecular weight of the desired product.

-

¹H NMR: Confirm the structure by identifying characteristic proton signals.

-

HPLC: Assess the purity of the final compound.

-

Safety Precautions

-

Always handle reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

HATU is a coupling agent and can be sensitizing. Avoid inhalation and skin contact.

-

Microwave reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vials.

Optimization and Data Interpretation

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters.[2] Solvent choice is critical; polar solvents with a high dielectric constant, like DMF, are particularly effective at absorbing microwave energy and promoting rapid heating.[3]

Table 1: Example Optimization of Reaction Conditions

| Entry | Temperature (°C) | Time (min) | Base | Solvent | Yield (%) |

| 1 | 80 | 15 | DIPEA | DMF | 75 |

| 2 | 100 | 10 | DIPEA | DMF | 92 |

| 3 | 120 | 10 | DIPEA | DMF | 88 (byproduct formation) |

| 4 | 100 | 10 | Triethylamine | DMF | 65 |

| 5 | 100 | 10 | DIPEA | Acetonitrile | 58 |

Note: Yields are hypothetical and for illustrative purposes.

This data illustrates that 100 °C for 10 minutes in DMF with DIPEA as the base provides the optimal conditions, balancing reaction speed with minimal byproduct formation.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final analysis.

Caption: Workflow for Microwave-Assisted Amide Synthesis.

Conclusion

Microwave-assisted organic synthesis is a robust and highly efficient method for accelerating chemical synthesis in a drug discovery context. By applying MAOS to versatile scaffolds like 3,4-Dimethyl-5-sulfamoylbenzoic acid, researchers can significantly shorten synthesis cycles, enabling the rapid generation of compound libraries for biological screening. The protocol and principles outlined in this note serve as a foundational guide for scientists looking to harness the speed and efficiency of microwave chemistry in their own laboratories.

References

-

Jadhav, S. D., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]

-

Jadhav, S. D., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10). [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. [Link]

-

Bandyopadhyay, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

-

Patil, A. B., et al. (2024). Microwave-Assisted Synthesis of Celecoxib Nanocomposites for Enhancement of its Solubility and Colon Cancer Targeting. SSRN. [Link]

-

Al-Sufrani, A. A., & Arshad, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Medicina, 60(2), 232. [Link]

-

Shafi, S., et al. (2018). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

-

Request PDF. (2024). Microwave-assisted synthesis of celecoxib nanocomposites for enhancement of solubility and colon cancer targeting. ResearchGate. [Link]

-

Uslu, B., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(1), 71. [Link]

-

Uslu, B., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

-

Singh, A. (2024). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. SSRN. [Link]

-

Sharma, V., & Goswami, M. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of 3,4-Dimethyl-5-sulfamoylbenzoic Acid

Welcome to the technical support center for the analysis of 3,4-Dimethyl-5-sulfamoylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges of identifying and characterizing impurities in this active pharmaceutical ingredient (API) intermediate. Our focus is on providing practical, field-proven insights and robust methodologies to ensure the quality and integrity of your materials.

Troubleshooting Guide: From Unexpected Peaks to Structural Confirmation

This section addresses specific issues you might encounter during the analysis of 3,4-Dimethyl-5-sulfamoylbenzoic acid samples. The guidance follows a logical, step-by-step approach to problem-solving.

Q1: I've detected an unknown peak in my reverse-phase HPLC chromatogram. What is the systematic approach to identify it?

A1: An unexpected peak is a common challenge that requires a systematic investigation to differentiate between a system artifact, a process-related impurity, or a degradation product. Follow this validated workflow:

Step 1: Verify System Performance and Peak Purity Before investing in advanced analysis, ensure the peak is real and not an artifact.

-

Blank Injection: Inject your mobile phase and diluent to check for contamination or carryover from previous injections.

-

Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis on the unknown peak. This will indicate if the peak consists of a single component or co-eluting species. A peak purity index below 0.995 suggests the presence of co-eluting compounds and may require method optimization for better separation[1].

Step 2: Gather Preliminary Mass Data with LC-MS The single most effective next step is to obtain the molecular weight of the unknown impurity.

-

Methodology: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[2][3] A simple single quadrupole MS is often sufficient to determine the molecular ion ([M+H]+ or [M-H]-).

-

Rationale: The molecular weight provides a critical piece of evidence. Compare the mass of the unknown to the parent compound (3,4-Dimethyl-5-sulfamoylbenzoic acid, MW: 229.25 g/mol ). A mass difference can immediately suggest potential modifications (e.g., +16 Da for oxidation, -14 Da for demethylation).

Step 3: Propose Potential Structures based on Synthesis and Degradation Pathways Using the molecular weight, consider the known synthesis route and potential degradation pathways to hypothesize the impurity's structure. For 3,4-Dimethyl-5-sulfamoylbenzoic acid, common impurities could include:

-

Starting Materials: Unreacted 3,4-dimethylbenzoic acid.

-

Isomers: Benzoic acid with the sulfamoyl group at a different position.

-

Related Substances: Loss of a methyl group or oxidation of a methyl group to a carboxylic acid.

-

Degradation Products: Hydrolysis of the sulfonamide group.[4]

Step 4: Structural Confirmation

-

Co-injection: If a reference standard for the suspected impurity is available, perform a co-injection. If the unknown peak increases in area without splitting, the identity is confirmed.

-

Isolation and NMR Spectroscopy: If no standard is available, the impurity must be isolated for definitive structural elucidation.

-

Isolation: Use preparative HPLC to collect a sufficient quantity (typically <1 mg) of the purified impurity.[5]

-

Structural Elucidation: Analyze the isolated fraction using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).[6][7][8] NMR is the gold standard for determining the precise molecular structure, connectivity, and stereochemistry of unknown compounds.[6]

-

Below is a workflow diagram illustrating this identification process.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. biomedres.us [biomedres.us]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]

- 5. rjptonline.org [rjptonline.org]

- 6. veeprho.com [veeprho.com]

- 7. acdlabs.com [acdlabs.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Technical Support Center: Minimizing Byproduct Formation in Sulfamoylbenzoic Acid Reactions

Welcome to the Technical Support Center for sulfamoylbenzoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during the synthesis and subsequent reactions of sulfamoylbenzoic acids. As crucial intermediates in the synthesis of numerous pharmaceuticals, including widely used diuretics like Furosemide and Bumetanide, the purity of these compounds is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind common side reactions and offers robust troubleshooting strategies to enhance yield, purity, and process control.

Understanding the Core Synthesis and Major Byproduct Pathways

The synthesis of sulfamoylbenzoic acids typically involves a two-step process: (1) chlorosulfonation of a benzoic acid derivative, followed by (2) amination of the resulting sulfonyl chloride. Each step is susceptible to specific side reactions that can significantly impact the quality of the final product.

Step 1: Chlorosulfonation of Benzoic Acid Derivatives

This is an electrophilic aromatic substitution reaction where an agent like chlorosulfonic acid (ClSO₃H) is used to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The directing effects of the substituents on the benzoic acid ring are critical for regioselectivity.

Common Byproducts and Their Causes:

-

Diaryl Sulfones: A high-melting, often insoluble, white solid. This is one of the most common byproducts.[3][4] It forms when the highly electrophilic sulfonyl chloride intermediate reacts with another molecule of the starting benzoic acid. This side reaction is particularly favored at higher temperatures.[4]

-

Isomeric Byproducts: Formation of undesired positional isomers (e.g., para-substituted instead of the desired meta-substituted product). This is governed by reaction kinetics versus thermodynamics. While kinetic control at lower temperatures may favor one isomer, higher temperatures or longer reaction times can allow for equilibration to the more thermodynamically stable isomer.[4]

-

Disulfonation Products: Introduction of a second chlorosulfonyl group onto the ring. This is favored by a large excess of the chlorosulfonating agent and/or high reaction temperatures.[5]

Step 2: Amination of the Sulfonyl Chloride

The sulfonyl chloride is reacted with ammonia or a primary/secondary amine to form the sulfonamide bond.

Common Byproducts and Their Causes:

-

Sulfonic Acids: The primary byproduct, resulting from the hydrolysis of the highly reactive sulfonyl chloride.[5][6] This can occur if moisture is present in the reaction or during the aqueous workup.[6]

-

Unreacted Starting Materials: Low yields can result from the poor nucleophilicity of the amine (e.g., sterically hindered or electron-deficient amines) or insufficient reaction time/temperature.[7]

General Synthetic and Byproduct Pathway

The following diagram illustrates the main synthetic route and the key diversion pathways leading to common byproducts.

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My chlorosulfonation reaction produced a significant amount of a high-melting, insoluble white solid, and the yield of the desired sulfonyl chloride is low. What is happening?

A: You are likely forming a diaryl sulfone byproduct.[3][4]

-

Causality: The sulfonyl chloride product is a potent electrophile. At elevated temperatures, it can undergo a Friedel-Crafts-type reaction with another molecule of the electron-rich starting material (the benzoic acid derivative). Using an insufficient excess of chlorosulfonic acid can also exacerbate this issue, as it leaves unreacted starting material available for the side reaction.[4]

-

Preventative Measures & Solutions:

-

Temperature Control: This is the most critical parameter. Maintain a low reaction temperature (typically 0-25°C) during the addition of the benzoic acid to the chlorosulfonic acid. After the initial exothermic reaction subsides, the temperature can be carefully raised, but excessive heat (e.g., >100°C) should be avoided.[4]

-

Order of Addition: Always add the benzoic acid derivative portion-wise to the chlorosulfonic acid with efficient stirring and cooling. This maintains a high concentration of the chlorosulfonating agent relative to the substrate, favoring the desired reaction.

-

Stoichiometry: Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure the complete and rapid conversion of the starting material to the sulfonyl chloride, minimizing its availability to act as a nucleophile.[5]

-

Q2: After the amination step, my final product is contaminated with a significant amount of the corresponding sulfonic acid. How can I prevent this?

A: This indicates hydrolysis of your sulfonyl chloride intermediate.[6]

-

Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often base-catalyzed, meaning the presence of the amine reagent can accelerate the hydrolysis if water is present.

-

Preventative Measures & Solutions:

-

Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure the amine reagent is dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]

-

Controlled Workup: The "drowning" or quenching step where the reaction mixture is added to ice/water is a critical point for hydrolysis.[5]

-

Pour the reaction mixture onto crushed ice quickly to keep the temperature low (0-5°C).

-

Filter the precipitated product immediately. Do not allow the product to stir in the acidic aqueous mixture for an extended period.[5]

-

-

Removal of Impurity: The sulfonic acid byproduct is typically more water-soluble than the desired sulfonamide. It can often be removed by washing the crude product with water or a dilute aqueous acid solution.[6]

-

Q3: The yield of my desired sulfonamide is very low, even with minimal hydrolysis. What else could be wrong?

A: This often points to poor reactivity of the starting materials.[7]

-

Causality: The nucleophilicity of the amine is crucial. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react much more slowly with sulfonyl chlorides.[7]

-

Optimization Strategies:

-

Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition.

-

Use a Catalyst: For sluggish reactions, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[7]

-

Consider a More Reactive Sulfonylating Agent: In some cases, sulfonyl fluorides can be more stable and provide better yields than sulfonyl chlorides, especially with sensitive substrates.[7]

-

Troubleshooting Workflow

Use this decision tree to diagnose common issues in your sulfamoylbenzoic acid synthesis.

Caption: A logical workflow to diagnose the cause of low product yield.

Data Summary and Recommended Conditions

The following table summarizes key reaction parameters and their impact on byproduct formation.

| Parameter | Recommended Condition | Rationale & Potential Byproducts if Deviated |

| Temperature (Chlorosulfonation) | 0-25°C for addition, then gently heat to 50-90°C.[4][8] | Too High: Promotes diaryl sulfone formation and potential isomerization to the thermodynamic product.[4] |

| Stoichiometry (Chlorosulfonation) | 3-5 molar equivalents of Chlorosulfonic Acid. | Too Low: Incomplete reaction and increased potential for diaryl sulfone formation.[4] Too High: Increased risk of disulfonation.[5] |

| Reaction Time (Chlorosulfonation) | Monitor by TLC/HPLC until starting material is consumed. | Too Long: Can lead to isomerization or decomposition, especially at higher temperatures.[4] |

| Solvents & Reagents (Amination) | Anhydrous grade. | Presence of Water: Leads to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[6] |